Cas no 77533-92-7 (5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2-nitro-)

5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2-nitro- structure
77533-92-7 structure
Product Name:5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2-nitro-
CAS No:77533-92-7
MF:C19H23N3O2
MW:325.404824495316
CID:572602
PubChem ID:196045
Update Time:2025-04-19

5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2-nitro-
    • 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-nitro-
    • 2-nitroimipramine
    • N,N-dimethyl-3-(3-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine
    • NCI60_040319
    • JYLKYRDTRZHXAJ-UHFFFAOYSA-N
    • NCI60_039902
    • 77533-92-7
    • DTXSID90228236
    • CHEMBL2007738
    • SCHEMBL3998622
    • Inchi: 1S/C19H23N3O2/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22(23)24)10-11-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
    • InChI Key: JYLKYRDTRZHXAJ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=C(C=1)CCC1C=CC=CC=1N2CCCN(C)C)=O

Computed Properties

  • Exact Mass: 325.17919
  • Monoisotopic Mass: 325.179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.157
  • Boiling Point: 476.6°C at 760 mmHg
  • Flash Point: 242°C
  • Refractive Index: 1.594
  • PSA: 49.62
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